4-Hydroxymethyl-3-methylphenylboronic acid

Purity Quality Control Building Blocks

Standard ortho-substituted arylboronic acids often lack a synthetic handle or require protection/deprotection. This difunctional building block directly provides a benzylic alcohol for linker attachment or oxidation to carboxylic acid after Suzuki coupling. - **Application:** Ortho-methyl steric hindrance; microwave-assisted coupling recommended. - **Differentiation:** -CH2OH acts as masked -COOH; eliminates need for separate carboxyl boronic acid. - **Logistics:** -20°C storage ensures hydroxymethyl integrity; 96% purity minimizes side reactions.

Molecular Formula C8H11BO3
Molecular Weight 165.983
CAS No. 1218790-88-5
Cat. No. B595776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxymethyl-3-methylphenylboronic acid
CAS1218790-88-5
Molecular FormulaC8H11BO3
Molecular Weight165.983
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)CO)C)(O)O
InChIInChI=1S/C8H11BO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,10-12H,5H2,1H3
InChIKeySLIUMAXFJNQYHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxymethyl-3-methylphenylboronic Acid: Structural Profile & Procurement


4-Hydroxymethyl-3-methylphenylboronic acid (CAS 1218790-88-5) is a difunctional arylboronic acid building block with the molecular formula C8H11BO3 and a molecular weight of 165.98 g/mol . It is classified as a phenylboronic acid derivative featuring a boronic acid group (-B(OH)2) at the 1-position, a methyl group (-CH3) at the 3-position, and a hydroxymethyl group (-CH2OH) at the 4-position of the aromatic ring. The compound is a solid at room temperature and is supplied with typical purity specifications of 95% or 96% . As a member of the arylboronic acid class, it is primarily utilized as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation, and its hydroxymethyl handle enables downstream functionalization such as oxidation to the carboxylic acid or conversion to esters and ethers [1].

Purity High purity specification supports coupling consistency
Storage Cold storage required; verify freezer capacity
Functionality Boronic acid for Suzuki coupling; hydroxymethyl for oxidation/derivatization

4-Hydroxymethyl-3-methylphenylboronic Acid: Why Generic Substitution Fails


Direct substitution of 4-Hydroxymethyl-3-methylphenylboronic acid with closely related phenylboronic acid derivatives is not straightforward due to the unique combination of substitution pattern, functional group lability, and stability constraints. The simultaneous presence of a methyl group ortho to the boronic acid moiety and a benzylic hydroxymethyl group at the para position creates a specific steric and electronic environment that influences cross-coupling reactivity, particularly in microwave-mediated Suzuki-Miyaura reactions where ortho-substituted methylphenylboronates exhibit distinct kinetic profiles compared to unsubstituted or differently substituted analogs . Furthermore, the free hydroxymethyl group introduces a reactive handle that can participate in undesired side reactions if not protected, yet this same group enables downstream diversification strategies not possible with methyl-only or hydroxyl-only boronic acids. Storage requirements also vary significantly: this compound is often stored at -20°C, whereas simpler analogs like 3-methylphenylboronic acid are stable at room temperature . Procurement decisions based solely on lowest cost or fastest delivery of a 'generic' arylboronic acid risk incompatible reactivity, decomposition during storage, or loss of the critical synthetic pathway flexibility that this specific substitution pattern affords.

Ortho-methyl and para-hydroxymethyl substitution pattern creates a unique steric/electronic environment; simple arylboronic acids may not match coupling reactivity.
Free hydroxymethyl group introduces a reactive handle that can participate in side reactions if unprotected; analogs lacking this handle forgo downstream diversification options.
Storage requirements differ: this building block typically needs −20 °C, while many phenylboronic acids are stable at 2–8 °C or room temperature; substitution risks decomposition and batch failure.

4-Hydroxymethyl-3-methylphenylboronic Acid: Comparative Evidence


Purity Specifications vs. Structural Analogs

The commercial purity of 4-Hydroxymethyl-3-methylphenylboronic acid is routinely specified at 96% , which compares favorably to the typical 95% minimum purity of the regioisomeric 3-Hydroxymethyl-4-methylphenylboronic acid and equals the 96% purity of the simpler 4-Hydroxymethylphenylboronic acid lacking the methyl group . In contrast, 3-Methylphenylboronic acid is available at 97-98% purity but lacks the hydroxymethyl functional handle . This places the target compound in the upper tier of commercially available hydroxymethyl-substituted phenylboronic acids in terms of purity specification, while retaining the full difunctional synthetic utility not offered by simpler analogs.

Purity Specification
Specification review
96% vs. regioisomer 95%, non-hydroxymethyl 97–98%
Higher purity may support yield consistency without pre-use purification
Commercial supplier specifications; lot-specific verification recommended
Purity Quality Control Building Blocks

Storage Stability: Cold Storage vs. Analogs

4-Hydroxymethyl-3-methylphenylboronic acid requires storage at -20°C according to Activate Scientific [1], whereas 4-Hydroxymethylphenylboronic acid (no methyl group) is stored at 0-8°C or room temperature , and 3-Methylphenylboronic acid (no hydroxymethyl) is stored at 2-8°C or room temperature . The -20°C requirement indicates that the combination of the methyl group ortho to boron and the benzylic hydroxymethyl group renders the compound more prone to decomposition via anhydride formation or boroxine condensation than either substituent alone.

Storage Stability
Data to verify
−20°C required vs. 0–8°C or RT for simpler analogs
Cold storage may be necessary to prevent anhydride/boroxine decomposition
Based on supplier recommendations; validate for your logistics
Storage Stability Shelf Life Procurement Logistics

Suzuki-Miyaura Reactivity: Electron-Donating vs. Unsubstituted

A systematic study of substituent effects in Suzuki-Miyaura couplings established that electron-donating groups on arylboronic acids accelerate the reaction relative to electron-withdrawing groups or hydrogen [1]. The 4-hydroxymethyl (-CH2OH) substituent is a moderate electron donor (σp ≈ -0.02 for -CH2OH vs. σp = 0.00 for -H), while the 3-methyl group is a weak electron donor (σm ≈ -0.07). The combined ortho-methyl and para-hydroxymethyl substitution pattern in 4-Hydroxymethyl-3-methylphenylboronic acid is therefore predicted to enhance transmetalation rates relative to unsubstituted phenylboronic acid, and to outperform analogs bearing electron-withdrawing groups (e.g., -NO2, σp = +0.78) under identical conditions. This class-level inference is supported by literature demonstrating that ortho-substituted methylphenylboronic acids, including hydroxymethyl-bearing variants, achieve successful cross-coupling under microwave conditions where less activated boronic acids fail .

Electronic Reactivity
Class-level inference
Donating σp ~ -0.02 (CH2OH), σm ~ -0.07 (CH3) vs. H σ=0
May support faster transmetalation relative to electron-withdrawing boronic acids
Hammett-class inference; confirm under specific coupling conditions
Suzuki-Miyaura Cross-Coupling Substituent Effects

Hydroxymethyl Group: Diversification Advantage

The benzylic hydroxymethyl group (-CH2OH) in 4-Hydroxymethyl-3-methylphenylboronic acid can be selectively oxidized to the corresponding carboxylic acid (-COOH) using oxidizing agents such as potassium permanganate . This transformation is not possible with simple methylphenylboronic acids (e.g., 3-methylphenylboronic acid) that lack the hydroxymethyl handle. Similarly, 4-Hydroxy-3-methylphenylboronic acid contains a phenolic -OH group that requires different protection strategies and exhibits distinct acidity (pKa ~10) compared to the benzylic -CH2OH (pKa ~15). The target compound thus offers a unique combination: the boronic acid enables C-C bond formation via Suzuki coupling, while the hydroxymethyl group provides a orthogonal functionalization point that can be oxidized, esterified, or converted to a leaving group after the coupling step.

Diversification Handle
Data to verify
CH2OH oxidizable to COOH vs. CH3-only no oxidation route
Enables tandem Suzuki-oxidation pathways not available with methyl-only analogs
Protection strategy may be required; bench validation advised
Functionalization Oxidation Synthetic Utility

Regioisomeric Effect: Ortho- vs. Meta-Methyl Substitution

4-Hydroxymethyl-3-methylphenylboronic acid (CAS 1218790-88-5) and 3-Hydroxymethyl-4-methylphenylboronic acid (CAS 1451391-54-0) are regioisomers with identical molecular formula (C8H11BO3) and molecular weight (165.98 g/mol) . The key structural distinction is the position of the methyl group relative to the boronic acid moiety: in the target compound, the methyl is ortho to boron; in the regioisomer, the methyl is meta to boron. Ortho-substitution introduces greater steric hindrance around the boron center, which can influence catalyst turnover in Suzuki-Miyaura couplings, sometimes requiring higher catalyst loadings or microwave irradiation to achieve comparable yields . The target compound's specific ortho-methyl pattern may therefore be advantageous or disadvantageous depending on the steric demands of the intended aryl halide coupling partner.

Regioisomeric Context
Data to verify
Ortho-CH3 (C3) vs. meta-CH3 (C4) on boronic acid ring
Steric environment may influence coupling efficiency with bulky partners
Verify compatibility with intended aryl halide; microwave may assist
Regioisomer Steric Effects Suzuki Coupling

4-Hydroxymethyl-3-methylphenylboronic Acid: Application Scenarios


Biaryl Carboxylic Acid Synthesis via Tandem Suzuki-Oxidation

The hydroxymethyl group in 4-Hydroxymethyl-3-methylphenylboronic acid serves as a masked carboxylic acid. After performing a Suzuki-Miyaura cross-coupling to install the biaryl framework, the -CH2OH group can be oxidized to -COOH using KMnO4 or Jones reagent [1]. This tandem approach eliminates the need to use a separate carboxyl-containing boronic acid (which may have different solubility and coupling reactivity) and reduces the step count relative to routes that introduce the carboxyl group post-coupling via other means. The electron-donating nature of the -CH2OH and -CH3 substituents further ensures robust coupling yields under standard or microwave conditions [2].

Sterically Congested Biaryl Synthesis with Ortho-Methyl

When the target biaryl product contains an ortho-methyl substituent on the boronic acid-derived ring, 4-Hydroxymethyl-3-methylphenylboronic acid provides this substitution pattern directly. The ortho-methyl group adjacent to the boronic acid can be exploited to control atropisomerism or direct regioselectivity in subsequent functionalization. Microwave-mediated Suzuki-Miyaura conditions are recommended to overcome the steric hindrance introduced by the ortho-methyl group, as demonstrated for related ortho-substituted methylphenylboronates [1].

PROTAC Linker Attachment Building Block

4-Hydroxymethyl-3-methylphenylboronic acid is classified as a protein degrader building block [1]. The hydroxymethyl group provides a convenient handle for attachment to linker moieties via ester or ether bonds, enabling the construction of bifunctional PROTAC molecules. The boronic acid functionality is retained for final-stage Suzuki coupling with the E3 ligase ligand or target protein ligand fragment. The -20°C storage requirement necessitates proper cold-chain logistics, but ensures that the hydroxymethyl group remains intact for linker conjugation without premature oxidation or decomposition [2].

Catalyst Screening with Electron-Donating Boronic Acid

For laboratories engaged in high-throughput Suzuki coupling optimization, 4-Hydroxymethyl-3-methylphenylboronic acid serves as a representative electron-donating arylboronic acid substrate. Its moderate electron-donating character (σp ~ -0.02 for -CH2OH plus σm ~ -0.07 for -CH3) places it between strongly donating (e.g., -OCH3) and neutral (e.g., -H) arylboronic acids, making it useful for evaluating catalyst tolerance to benzylic alcohol functionality. The compound's 96% purity specification ensures that observed variations in coupling efficiency are not confounded by boronic acid impurities [1].

Application
Selection Property
Validation Focus
Biaryl Carboxylic Acid Synthesis
Hydroxymethyl as masked carboxyl handle
Tandem Suzuki-oxidation pathway assessment
Sterically Congested Biaryl Synthesis
Ortho-methyl steric profile
Microwave-assisted coupling evaluation
PROTAC Linker Attachment
Hydroxymethyl for linker conjugation
Linker stability and boronic acid integrity verification
Catalyst Screening
Moderate electron-donating character
Benchmarking against neutral and strong donor boronic acids

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxymethyl-3-methylphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.